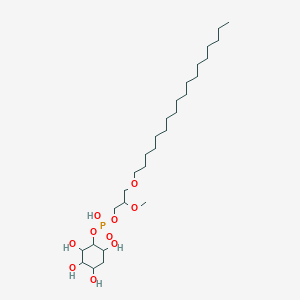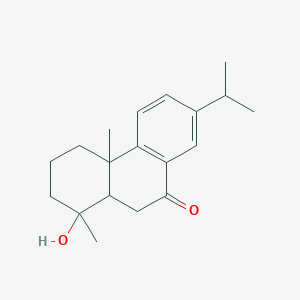
19-r-4-Hydroxyabieta-8,11,13-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-r-4-Hydroxyabieta-8,11,13-trien-7-one is a diterpenoid compound derived from abietane. It is known for its unique structure and significant biological activities. This compound is part of a larger family of abietane diterpenoids, which are commonly found in coniferous plants and have been studied for their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-r-4-Hydroxyabieta-8,11,13-trien-7-one typically involves the oxidation of abietic acid derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the 4-position and the ketone group at the 7-position .
Industrial Production Methods
Industrial production of this compound often involves the extraction of abietic acid from natural sources, followed by chemical modification. The process includes several steps of purification and chemical reactions to achieve the desired structure. The use of advanced chromatographic techniques ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
19-r-4-Hydroxyabieta-8,11,13-trien-7-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxyl or ketone groups.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketonated derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in cellular signaling pathways.
Industry: Utilized in the production of high-purity natural products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It operates by selectively manipulating intricate cellular signaling cascades, particularly those involved in carcinogenesis. This selective interaction leads to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 15,18-Dihydroxyabieta-8,11,13-trien-7-one
- 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
- 7alpha,15-Dihydroxyabieta-8,11,13-trien-18-al
Uniqueness
19-r-4-Hydroxyabieta-8,11,13-trien-7-one is unique due to its specific hydroxyl and ketone functional groups, which confer distinct biological activities. Its ability to selectively interact with cellular signaling pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-hydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C19H26O2/c1-12(2)13-6-7-15-14(10-13)16(20)11-17-18(15,3)8-5-9-19(17,4)21/h6-7,10,12,17,21H,5,8-9,11H2,1-4H3 |
InChI Key |
PTQFIYQNKVSVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


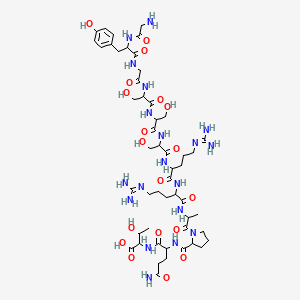
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)

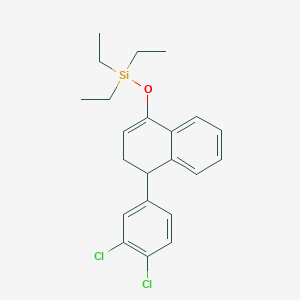
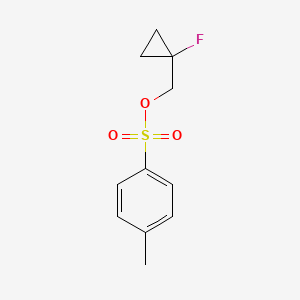
![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)
![Tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12290847.png)


![[6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate](/img/structure/B12290868.png)

![1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea](/img/structure/B12290875.png)
